molecular formula C6H12O2 B1294789 3-Furanol, tetrahydro-5,5-dimethyl- CAS No. 29848-46-2

3-Furanol, tetrahydro-5,5-dimethyl-

Cat. No. B1294789
CAS RN: 29848-46-2
M. Wt: 116.16 g/mol
InChI Key: MPEYEQCMWJLKJQ-UHFFFAOYSA-N
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Description

3-Furanol, tetrahydro-5,5-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a cyclic ether and is commonly known as 2,5-dimethyltetrahydrofuran. It has a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Furanol, tetrahydro-5,5-dimethyl- consists of a cyclic ether, also known as an oxolane ring . The molecular formula is C6H12O2 , and the molecular weight is 116.16 g/mol .

Scientific Research Applications

Biomass Conversion to Furan Derivatives

Recent advances have highlighted the potential of converting plant biomass into valuable furan derivatives, which can serve as sustainable alternatives to non-renewable hydrocarbon sources. These derivatives, including 2,5-dimethylfuran and 2,5-dimethyltetrahydrofuran, are promising feedstocks for the production of polymers, fuels, and various chemicals. This shift towards utilizing plant biomass not only supports the chemical industry's move towards sustainability but also broadens the application horizon for furan-based compounds in the 21st century (Chernyshev, Kravchenko, & Ananikov, 2017).

Biofuel Development

The exploration of 2,5-dimethylfuran (DMF) as a biofuel highlights its potential as a green alternative to traditional fossil fuels. Derived from renewable lignocellulosic biomass, DMF showcases promising properties for future engine applications. Studies focus on its synthesis from biomass, spray and flame characteristics, and its performance in spark ignition engines compared to conventional fuels. DMF's advantageous properties suggest it could be a significant contributor to sustainable energy solutions (Hoang, Nižetić, & Ölçer, 2021).

Green Chemistry and Catalysis

The catalytic transformation of biomass-derived furfurals into valuable chemicals and fuels is an area of intense research. The focus is on developing efficient, green catalytic processes that convert furfurals to cyclopentanones, which are key intermediates for a wide range of commercial products. This approach not only offers a sustainable pathway for the valorization of biomass but also aligns with the principles of green chemistry by minimizing waste and utilizing renewable resources (Dutta & Bhat, 2021).

Safety And Hazards

3-Furanol, tetrahydro-5,5-dimethyl- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

5,5-dimethyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(2)3-5(7)4-8-6/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEYEQCMWJLKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952307
Record name 5,5-Dimethyloxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Furanol, tetrahydro-5,5-dimethyl-

CAS RN

29848-46-2
Record name Tetrahydro-5,5-dimethyl-3-furanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029848462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5-Dimethyloxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDRO-5,5-DIMETHYL-3-FURANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKK0O3OM3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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